molecular formula C10H16N4 B12124717 4-Benzylpyrazolidine-3,5-diamine

4-Benzylpyrazolidine-3,5-diamine

Cat. No.: B12124717
M. Wt: 192.26 g/mol
InChI Key: ONFSNOGOYWMRAO-UHFFFAOYSA-N
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Description

4-Benzylpyrazolidine-3,5-diamine is a heterocyclic compound that belongs to the pyrazolidine family This compound is characterized by a pyrazolidine ring substituted with a benzyl group at the 4-position and amino groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylpyrazolidine-3,5-diamine typically involves the reaction of diethyl malonate and phenyl hydrazine to form a pyrazolidine-3,5-dione nucleus. This intermediate is then further derivatized at the fourth position by reacting with benzyl bromide to introduce the benzyl group. The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Benzylpyrazolidine-3,5-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups at the 3 and 5 positions can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Benzylpyrazolidine-3,5-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzylpyrazolidine-3,5-diamine involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Benzylidene-pyrazolidine-3,5-dione: Similar structure but with a benzylidene group instead of a benzyl group.

    3,5-Diamino-4-nitropyrazole: Contains similar amino groups but with a nitro group instead of a benzyl group.

Uniqueness

4-Benzylpyrazolidine-3,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

4-benzylpyrazolidine-3,5-diamine

InChI

InChI=1S/C10H16N4/c11-9-8(10(12)14-13-9)6-7-4-2-1-3-5-7/h1-5,8-10,13-14H,6,11-12H2

InChI Key

ONFSNOGOYWMRAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(NNC2N)N

Origin of Product

United States

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